molecular formula C16H22N4O4S2 B2380899 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1219913-34-4

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2380899
CAS No.: 1219913-34-4
M. Wt: 398.5
InChI Key: IZABJKNAJIYCIF-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, pyrazole intermediates, and piperidine carboxamides. Common synthetic routes could involve:

    Formation of the Pyrazole Ring: This step might involve the cyclization of hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thiophene Group: This could be achieved through a coupling reaction, such as Suzuki or Stille coupling.

    Attachment of the Hydroxyethyl Group: This step might involve nucleophilic substitution or addition reactions.

    Formation of the Piperidine Carboxamide: This could involve the reaction of piperidine derivatives with carboxylic acid derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyethyl and thiophene groups could play a role in binding to these targets, while the pyrazole and piperidine rings might modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-hydroxyethyl)-3-(phenyl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide lies in its combination of functional groups, which might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-26(23,24)19-6-4-12(5-7-19)16(22)17-15-11-13(14-3-2-10-25-14)18-20(15)8-9-21/h2-3,10-12,21H,4-9H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABJKNAJIYCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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